molecular formula C14H14INO2S B281050 4-ethyl-N-(4-iodophenyl)benzenesulfonamide

4-ethyl-N-(4-iodophenyl)benzenesulfonamide

Cat. No.: B281050
M. Wt: 387.24 g/mol
InChI Key: JVAHFAPQXLQOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(4-iodophenyl)benzenesulfonamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes. In

Mechanism of Action

4-ethyl-N-(4-iodophenyl)benzenesulfonamide acts as an inhibitor of the Na+/H+ exchanger, which is a membrane protein that regulates the exchange of sodium and hydrogen ions across the cell membrane. By inhibiting the activity of NHE, this compound disrupts the balance of ion exchange and can have a range of downstream effects on cellular processes. This compound has also been shown to inhibit the activity of other ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), which is involved in the regulation of chloride ion transport.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a valuable tool for investigating various cellular processes. Inhibition of NHE activity by this compound can lead to changes in intracellular pH, which can have downstream effects on a variety of cellular processes. This compound has also been shown to inhibit cell migration and proliferation, suggesting that it may have potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-ethyl-N-(4-iodophenyl)benzenesulfonamide is its specificity for the Na+/H+ exchanger, which makes it a valuable tool for investigating the role of NHE in various cellular processes. This compound is also relatively easy to synthesize and can be obtained in pure form using standard laboratory techniques. However, one of the limitations of this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure that this compound is used safely in laboratory experiments.

Future Directions

There are many potential future directions for research involving 4-ethyl-N-(4-iodophenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of NHE that could be used in the treatment of diseases such as cancer. Another area of interest is the investigation of the downstream effects of this compound inhibition on cellular processes, particularly in the context of cancer cell growth and metastasis. Finally, the development of new methods for synthesizing this compound and related compounds could lead to more efficient and cost-effective production of these valuable research tools.

Synthesis Methods

4-ethyl-N-(4-iodophenyl)benzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-iodophenylsulfonyl chloride with 4-ethyl aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be carried out on a small scale in a laboratory setting.

Scientific Research Applications

4-ethyl-N-(4-iodophenyl)benzenesulfonamide has been used extensively in scientific research for its potential applications in a variety of fields. One of the primary uses of this compound is in the study of ion channels, particularly the Na+/H+ exchanger (NHE). This compound has been shown to inhibit the activity of NHE, making it a valuable tool for investigating the role of NHE in various cellular processes. This compound has also been used in the study of cell migration and proliferation, as well as in the investigation of cancer cell growth and metastasis.

Properties

Molecular Formula

C14H14INO2S

Molecular Weight

387.24 g/mol

IUPAC Name

4-ethyl-N-(4-iodophenyl)benzenesulfonamide

InChI

InChI=1S/C14H14INO2S/c1-2-11-3-9-14(10-4-11)19(17,18)16-13-7-5-12(15)6-8-13/h3-10,16H,2H2,1H3

InChI Key

JVAHFAPQXLQOGU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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